2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid
Description
1.1 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol This fluorinated alcohol (C₇H₄F₁₂O) features a fully fluorinated carbon chain except for the terminal hydroxyl group. The high electronegativity of fluorine atoms imparts exceptional hydrophobicity, chemical stability, and resistance to thermal degradation. It is primarily used in synthesizing surfactants with fluorocarbon domains, enhancing solubility in nonpolar media (e.g., in the synthesis of fluorinated surfactants with ethyleneoxy chains ). Its toxicity profile is notable for "cut-off effects," where molecular size limits membrane permeability in biological systems .
1.2 Phosphoric Acid (H₃PO₄)
A triprotic mineral acid with broad industrial applications, including fertilizers (85% of global use), food additives (pH regulation), and catalysis. Its ability to form stable phosphate esters and coordinate metals underpins roles in rare-earth element recovery (via phosphorylated porous polymers ), RNA oligomerization studies , and dental enamel etching . Unlike organic acids (e.g., citric acid), it exhibits moderate acidity (pKa₁ = 2.15) and minimal chelating activity, making it less corrosive in certain applications .
Properties
CAS No. |
662-75-9 |
|---|---|
Molecular Formula |
C21H15F36O7P |
Molecular Weight |
1094.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C7H4F12O.H3O4P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-5(2,3)4/h3*2,20H,1H2;(H3,1,2,3,4) |
InChI Key |
WCSDSHXUVWYDOT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol typically involves the fluorination of heptan-1-ol using fluorinating agents such as sulfur tetrafluoride or trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds .
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol has several scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and surfactants due to its unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a probe in biological studies.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function. This can lead to changes in biological activity and stability .
Comparison with Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol vs. Other Fluorinated Alcohols
Key Findings :
- The hydroxyl group in dodecafluoroheptan-1-ol enables reactivity in surfactant synthesis, unlike non-functionalized fluorocarbons .
- Cut-off effects in toxicity testing arise from its intermediate chain length, balancing solubility and membrane penetration .
2.2 Phosphoric Acid vs. Other Acids 2.2.1 Inorganic Acids
Organic Acids
Key Findings :
- Catalysis : Sulfuric acid outperforms phosphoric acid in esterification (80%+ conversion) but is more corrosive .
- Dental Use : Phosphoric acid creates rougher enamel surfaces than polyacrylic acid, improving resin bond strength (26.3 MPa vs. 20% polyacrylic acid) .
- Biological Roles: Unlike arsenic acid, phosphoric acid is non-toxic and essential in DNA/RNA .
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol
Phosphoric Acid
- Rare-Earth Recovery: Phosphorylated porous polymers achieve 90%+ adsorption efficiency for La³⁺ and Ce³⁺, outperforming non-phosphorylated analogs .
- Dental Bonding : 37% H₃PO₄ etching yields shear bond strengths of 26.3 MPa, comparable to self-etching primers (24.2–34.0 MPa) .
- Prebiotic Chemistry : Facilitates glycine oligomerization (up to hexamers) in crystalline phases, unlike amorphous mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
